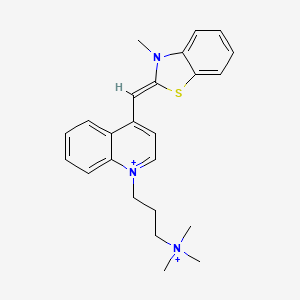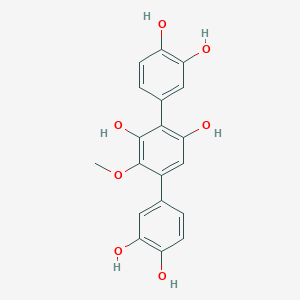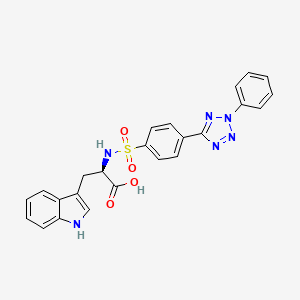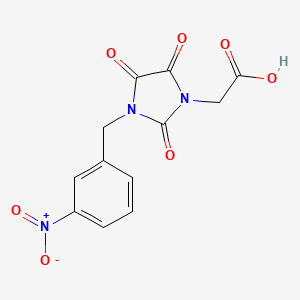
Asperpyrone B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Asperpyrone B is a dimeric naphthopyran with formula C32H26O10, originally isolated from Aspergillus niger. It has a role as an Aspergillus metabolite. It is a biaryl, an aromatic ether, an aromatic ketone, a cyclic ketone, a polyphenol and a naphtho-gamma-pyrone.
Aplicaciones Científicas De Investigación
Antioxidant and Immunomodulatory Activities
Asperpyrone B, along with other related compounds, was found to exhibit modest antioxidant and immunomodulatory activities. These compounds were isolated from the edible fungus Pleurotus ostreatus and represent potential areas for further exploration in health and medicine (Cai et al., 2018).
Inhibition of DNA Polymerase Activity
In a study focused on compounds isolated from Aspergillus niger, asperpyrone B was found to show inhibitory activity on Taq DNA polymerase, a crucial enzyme in PCR amplifications. This suggests potential applications in biotechnology and molecular biology research (Akiyama et al., 2003).
Potential Anticancer Properties
Research on the marine-derived fungus Aspergillus foetidus revealed that asperpyrone B, along with other naphtho-γ-pyrones, was evaluated for its effect on the viability and colony formation of human drug-resistant prostate cancer 22Rv1 cells. This indicates its potential role in cancer research and therapy (Antonov et al., 2021).
Antimicrobial Effects
Asperpyrone B has been identified as having growth inhibitions against various microbes, indicating its potential as a source for developing new antimicrobial agents. This was discovered in a study focusing on endophytic naphthopyrone metabolites (Song et al., 2004).
Propiedades
Fórmula molecular |
C32H26O10 |
|---|---|
Peso molecular |
570.5 g/mol |
Nombre IUPAC |
5-hydroxy-9-(5-hydroxy-8,10-dimethoxy-2-methyl-4-oxobenzo[h]chromen-6-yl)-8,10-dimethoxy-2-methylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C32H26O10/c1-13-7-18(33)26-20(35)9-15-10-21(38-4)28(30(40-6)23(15)31(26)41-13)25-17-11-16(37-3)12-22(39-5)24(17)32-27(29(25)36)19(34)8-14(2)42-32/h7-12,35-36H,1-6H3 |
Clave InChI |
ADLOVFYPOQTFMO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C2=C(C=C3C=C(C(=C(C3=C2O1)OC)C4=C(C5=C(C6=C4C=C(C=C6OC)OC)OC(=CC5=O)C)O)OC)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(4aR,6aR,12aS,12bR)-9-(hydroxymethyl)-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione](/img/structure/B1244027.png)
![5-chloro-N-[2-[4-[(N-cyano-N'-cyclohexylcarbamimidoyl)sulfamoyl]phenyl]ethyl]-2-methoxybenzamide](/img/structure/B1244029.png)


![(2-Carboxymethoxy-5-{2-[(4,5,6,7-tetrahydro-thieno[3,2-c]pyridine-2-carbonyl)-amino]-acetyl}-phenoxy)-acetic acid](/img/structure/B1244035.png)
![(2S)-3-[3-[(4-Carbamimidoylbenzoyl)amino]propanoylamino]-2-[(4-ethylphenyl)sulfonylamino]propanoic acid](/img/structure/B1244037.png)

